5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a trifluoromethoxyphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethoxyphenyl group. One common method is the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring. The trifluoromethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated derivatives and organometallic reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring.
Scientific Research Applications
5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biology: It is studied for its potential as a biochemical probe to investigate various biological pathways.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3-thiazol-2-amine: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
5-(Trifluoromethyl)phenyl-1,3-thiazol-2-amine: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethoxy group in 5-(3-(Trifluoromethoxy)phenyl)thiazol-2-amine imparts unique electronic and steric properties that differentiate it from similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H7F3N2OS |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-2-6(4-7)8-5-15-9(14)17-8/h1-5H,(H2,14,15) |
InChI Key |
KJJQWPBUXJHQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.